molecular formula C12H22N2O4 B15226119 1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate

1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate

Cat. No.: B15226119
M. Wt: 258.31 g/mol
InChI Key: NBPKQJCULPQVNO-RKDXNWHRSA-N
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Description

1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate is a chemical compound that features a piperidine ring substituted with tert-butyl, methyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, methyl, and amino groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group, in particular, enhances its stability and reactivity in various reactions .

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1

InChI Key

NBPKQJCULPQVNO-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N

Origin of Product

United States

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